1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
BenchChem offers high-quality 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-13-9-18(20-21)15-4-2-11-22(14-15)26(24,25)17-7-5-16(6-8-17)23-12-3-10-19-23/h3,5-10,12-13,15H,2,4,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGEKLIZIWPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and antiviral research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and research findings.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis. In one study, compounds derived from similar structures showed significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .
| Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Highly active |
| 6e | 2.18 | 40.32 | Moderate activity |
| 7e | - | - | Not tested |
Antiviral Activity
The antiviral properties of pyrazole derivatives have also been explored extensively. Compounds similar to 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have shown efficacy against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). For instance, certain derivatives demonstrated an EC50 value of against HIV-1 strains .
| Virus Type | Compound | EC50 (μM) | Efficacy |
|---|---|---|---|
| HIV-1 | Compound A | 0.02 | High |
| Herpes Simplex Virus | Compound B | - | Moderate |
| Tobacco Mosaic Virus | Compound C | 5–28 | Variable |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interfere with specific biochemical pathways in pathogens. Docking studies suggest that the compound may bind effectively to target enzymes involved in the metabolic processes of Mycobacterium tuberculosis and other viruses . The presence of the sulfonyl group enhances its binding affinity, potentially increasing its inhibitory effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- Cytotoxicity Studies : In vitro cytotoxicity assays on human embryonic kidney cells (HEK-293) indicated that the compound exhibited low toxicity, making it a promising candidate for further development in therapeutic applications .
- Docking Studies : Computational modeling has revealed favorable interactions between the compound and target proteins, suggesting that it may serve as a lead compound for further optimization in drug design .
Scientific Research Applications
Structural Overview
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity |
| Pyrazole Moieties | Contribute to biological activity |
| Sulfonyl Group | Enhances solubility and reactivity |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this target compound effectively inhibited the growth of various bacterial strains and fungi, such as Cytospora sp. and Fusarium solani . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Several compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro, suggesting their potential as therapeutic agents for inflammatory diseases . For instance, a series of novel pyrazole derivatives demonstrated significant anti-inflammatory activity in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Properties
In addition to anti-inflammatory effects, some pyrazole derivatives have been evaluated for analgesic activity. Studies indicate that these compounds can alleviate pain through mechanisms similar to those of conventional analgesics, making them candidates for further pharmacological development .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are also noteworthy. These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) are commonly employed to evaluate the antioxidant capacity of these compounds.
Case Study 1: Anti-inflammatory Activity Evaluation
A study conducted by Tewari et al. (2014) synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among the tested compounds, one showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of a related pyrazole derivative against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by selecting appropriate starting amines and reaction conditions. For example, using primary amines in a nucleophilic substitution reaction with sulfonyl chlorides, as demonstrated in the preparation of structurally related pyrazolo[4,3-c]pyridines . Additionally, refluxing with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol enhances purity . Monitoring reaction progress via TLC and employing microwave irradiation (e.g., 30-second cycles) can reduce side products .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization from methanol or ethanol is a standard method, as described for sulfonated pyrazole derivatives . Column chromatography using petroleum ether-ethyl acetate gradients (e.g., 7:3 ratio) resolves polar impurities, particularly for intermediates with multiple aromatic substituents . For hygroscopic compounds, drying over anhydrous Na₂SO₄ post-washing ensures solvent removal .
Q. How can the solubility and stability of this compound be evaluated for in vitro assays?
- Methodological Answer : Solubility can be tested in DMSO or aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability studies under physiological conditions (37°C, 1× PBS) over 24–72 hours, coupled with HPLC analysis, identify degradation products . For sulfonyl-containing analogs, adjusting pH to avoid hydrolysis (e.g., neutral to slightly acidic conditions) is critical .
Advanced Research Questions
Q. How can discrepancies between in vitro receptor binding data and in vivo pharmacological activity be resolved?
- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Conduct metabolite profiling via LC-MS to identify active/inactive derivatives . Parallel in vitro (e.g., serotonin reuptake inhibition assays using 0.1 mM serotonin creatinine sulfate ) and in vivo tail-flick tests (e.g., murine models ) under matched conditions clarify bioactivity. Dose-response curves and pharmacokinetic studies (e.g., plasma half-life) further reconcile differences .
Q. What advanced spectroscopic methods confirm the sulfonyl and piperidine moieties in the structure?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation, as shown for related piperidine-pyrazole hybrids (e.g., C–H···O/N hydrogen bonding patterns ). For dynamic analysis, ¹H/¹³C NMR in DMSO-d₆ identifies sulfonyl protons (δ 3.1–3.3 ppm) and piperidine chair conformations . High-resolution MS (ESI+) validates the molecular ion ([M+H]⁺) and fragmentation pathways .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced selectivity?
- Methodological Answer : Systematic substitutions on the pyrazole and phenyl rings (e.g., electron-withdrawing groups like -CF₃ or -SO₂CH₃) improve target affinity. For serotonin receptor analogs, replacing the methyl group on the piperidine nitrogen with bulkier substituents (e.g., benzyl) reduces off-target binding . Computational docking (e.g., AutoDock Vina) predicts interactions with binding pockets, validated by IC₅₀ shifts in functional assays .
Q. What strategies mitigate crystallinity issues during formulation development?
- Methodological Answer : Co-crystallization with succinic acid or polyvinylpyrrolidone (PVP) enhances amorphous stability . Hot-stage microscopy and differential scanning calorimetry (DSC) monitor phase transitions. Spray drying with lactose or mannitol produces stable, free-flowing powders for oral dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
